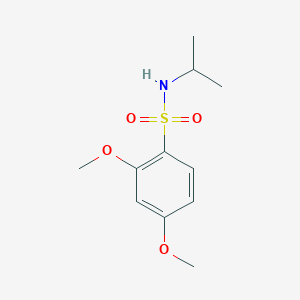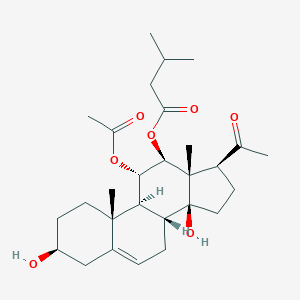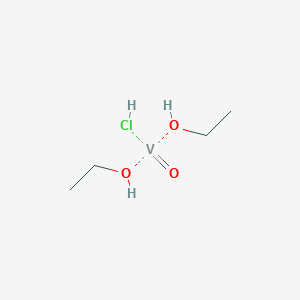![molecular formula C18H17BrN2O4S B239044 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting the activity of COX-2, this compound reduces the production of inflammatory prostaglandins, thereby reducing inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole in lab experiments is its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of drugs in these areas. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit toxicity in some cell lines, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole. One direction is the further study of its mechanism of action. Understanding the mechanism of action of this compound may lead to the development of more effective drugs in the areas of anti-inflammatory, anti-cancer, and anti-microbial research.
Another direction is the study of the toxicity of this compound in different cell lines. Understanding the toxicity of this compound may lead to the development of safer drugs in the future.
Finally, the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases, should be explored. These areas may benefit from the anti-inflammatory and anti-cancer properties of this compound.
Synthesemethoden
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole can be synthesized using different methods. One of the commonly used methods involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 4-methyl-2-phenyl-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This makes it a potential candidate for the development of anti-inflammatory drugs. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. It has also been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
Produktname |
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole |
|---|---|
Molekularformel |
C18H17BrN2O4S |
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C18H17BrN2O4S/c1-12-11-21(18(20-12)13-7-5-4-6-8-13)26(22,23)17-10-15(24-2)14(19)9-16(17)25-3/h4-11H,1-3H3 |
InChI-Schlüssel |
PTCAXBDJDPHBFI-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Kanonische SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)






![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)